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molecular formula C12H9NO B1200821 3-Aminodibenzofuran CAS No. 4106-66-5

3-Aminodibenzofuran

Cat. No. B1200821
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
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Patent
US08722205B2

Procedure details

3-nitrodibenzofuran (6.2 g, 29.08 mmol) was dissolved in 360 mL ethyl acetate and was degassed 5 minutes by passing nitrogen gas through the solution. 500 mg of Pd/C was added to the solution and the content was hydrogenated at 60 psi pressure. Reaction was let go until pressure in hydrogenation apparatus stabilizes at 60 psi for 15 minutes. Reaction content was then filtered through a small celite pad and off white color product was obtained. (5.3 g, 28.9 mmol)
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-])=O>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(OC3=C2C=CC=C3)C1
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
500 mg of Pd/C was added to the solution
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction content
FILTRATION
Type
FILTRATION
Details
was then filtered through a small celite pad and off white color product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C=CC2=C(OC3=C2C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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